6-Hydrazinyl-5-nitropyrimidin-4-amine
Description
6-Hydrazinyl-5-nitropyrimidin-4-amine is a pyrimidine derivative characterized by a hydrazinyl group at position 6, a nitro group at position 5, and an amine at position 4. The hydrazinyl moiety enhances nucleophilic reactivity, making this compound a candidate for further functionalization in medicinal chemistry. Its nitro group acts as an electron-withdrawing substituent, influencing the electronic properties of the aromatic ring, while the amine group at position 4 may participate in hydrogen bonding, affecting solubility and intermolecular interactions.
Properties
CAS No. |
3137-54-0 |
|---|---|
Molecular Formula |
C4H6N6O2 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
6-hydrazinyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N6O2/c5-3-2(10(11)12)4(9-6)8-1-7-3/h1H,6H2,(H3,5,7,8,9) |
InChI Key |
YAFVTQSCWYHZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)NN)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-5-nitropyrimidin-4-amine typically involves the reaction of 5-nitro-4-chloropyrimidine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom by the hydrazinyl group. The reaction can be represented as follows:
5-nitro-4-chloropyrimidine+hydrazine hydrate→6-Hydrazinyl-5-nitropyrimidin-4-amine+HCl
Industrial Production Methods
Industrial production methods for 6-Hydrazinyl-5-nitropyrimidin-4-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 6-hydrazinyl-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydrazinyl-5-nitropyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Pyrimidine Derivatives
Reactivity and Electronic Effects
- Hydrazinyl vs. Quinolinyloxy (Position 6): The hydrazinyl group in 6-Hydrazinyl-5-nitropyrimidin-4-amine offers nucleophilic reactivity, enabling coupling reactions, whereas the bulky 2-methylquinolinyloxy group in the analog () may hinder such reactions but enhance lipophilicity for membrane penetration .
- Chloro vs. Hydrazinyl (Position 6): The chloro substituent in 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine () facilitates nucleophilic aromatic substitution, contrasting with the hydrazinyl group’s role in hydrogen bonding or coordination chemistry .
- Nitro Group (Position 5): Present in all compounds, the nitro group withdraws electron density, activating the pyrimidine ring for electrophilic attacks at specific positions.
Crystallographic and Hydrogen-Bonding Behavior
- Intramolecular Interactions: The compound in exhibits a longer N4⋯N5 distance (2.982 Å) compared to analogs (e.g., 2.940 Å in a chlorophenyl derivative), suggesting weaker intramolecular hydrogen bonds. This may influence conformational flexibility and solid-state packing .
Biological Activity
6-Hydrazinyl-5-nitropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
6-Hydrazinyl-5-nitropyrimidin-4-amine features a hydrazine functional group and a nitro group attached to a pyrimidine ring. Its molecular formula is , with a molecular weight of approximately 174.14 g/mol. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of 6-Hydrazinyl-5-nitropyrimidin-4-amine primarily involves its interaction with nucleic acids and proteins. The compound can form hydrogen bonds and engage in π-π stacking interactions with DNA, leading to:
- Inhibition of DNA replication: This action results from the compound's ability to intercalate into DNA strands, disrupting normal replication processes.
- Induction of apoptosis: The interference with cellular proliferation pathways can trigger programmed cell death in cancer cells.
Antimicrobial Properties
Research indicates that 6-Hydrazinyl-5-nitropyrimidin-4-amine exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of different cancer cell lines. Studies have demonstrated that it can reduce cell viability and induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest: The compound disrupts the cell cycle, preventing cancer cells from proliferating.
- Reactive oxygen species (ROS) generation: It may increase oxidative stress within cells, contributing to apoptosis.
Case Studies
-
Antimicrobial Efficacy:
- A study evaluated the antibacterial activity of 6-Hydrazinyl-5-nitropyrimidin-4-amine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating significant antibacterial potential.
-
Anticancer Activity:
- In a study involving human breast cancer cell lines (MCF-7), treatment with 6-Hydrazinyl-5-nitropyrimidin-4-amine resulted in a 70% reduction in cell viability at a concentration of 100 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing cell death.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Hydrazinyl-5-nitropyrimidin-4-amine | Hydrazine and nitro groups on pyrimidine | Antimicrobial, anticancer |
| 5-Nitro-2,4-diaminopyrimidine | Two amino groups | Enhanced solubility; limited anticancer activity |
| 2-Aminopyrimidine | Lacks nitro group | Broader range of applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
